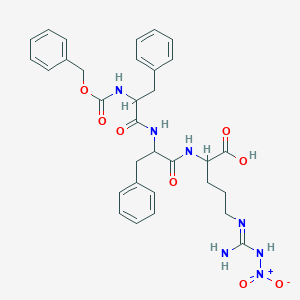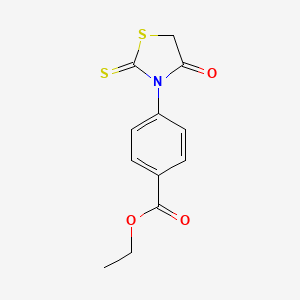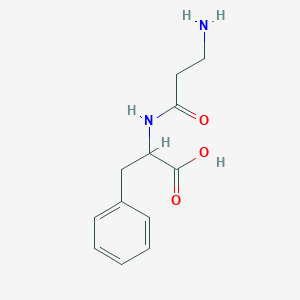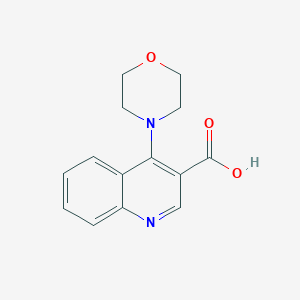
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide is a heterocyclic compound that belongs to the dithiin family This compound is characterized by a six-membered ring containing two sulfur atoms and a carboxylic acid group
準備方法
The synthesis of 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be achieved through various synthetic routes. One common method involves the reaction of a suitable dithiol with a carboxylic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
化学反応の分析
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
科学的研究の応用
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide has found applications in various fields of scientific research:
作用機序
The mechanism by which 1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The presence of the dioxide functionality allows for redox reactions, which can modulate the activity of redox-sensitive proteins .
類似化合物との比較
1,4-Dithiin-2-carboxylic acid, 5,6-dihydro-3-phenyl-, 4,4-dioxide can be compared with other similar compounds, such as 1,3-dithianes and 1,4-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithiins offer unique reactivity due to the presence of the sulfur atoms in the ring .
Similar compounds include:
- 1,3-Dithiane
- 1,4-Dithiane
- 2,3-Dihydro-1,4-dithiin
The unique combination of the phenyl group and the dioxide functionality in this compound sets it apart from these related compounds, providing distinct chemical and biological properties .
特性
CAS番号 |
1082893-10-4 |
|---|---|
分子式 |
C11H10O4S2 |
分子量 |
270.3 g/mol |
IUPAC名 |
1,1-dioxo-6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid |
InChI |
InChI=1S/C11H10O4S2/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13) |
InChIキー |
XNSWVYVTGIUSTB-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C(=C(S1)C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)
![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)




